![molecular formula C19H23N3S B3749742 4-benzyl-N-[4-(methylthio)benzylidene]-1-piperazinamine](/img/structure/B3749742.png)
4-benzyl-N-[4-(methylthio)benzylidene]-1-piperazinamine
Overview
Description
4-benzyl-N-[4-(methylthio)benzylidene]-1-piperazinamine, also known as BMBP, is a synthetic compound that has gained significant interest in the scientific community due to its potential applications in various fields. BMBP belongs to the class of piperazine derivatives and has been found to exhibit promising biological activities, making it a potential candidate for drug development.
Mechanism of Action
The mechanism of action of 4-benzyl-N-[4-(methylthio)benzylidene]-1-piperazinamine is not fully understood, but it is believed to involve the inhibition of various cellular pathways involved in cancer cell proliferation and survival. 4-benzyl-N-[4-(methylthio)benzylidene]-1-piperazinamine has been shown to induce apoptosis (programmed cell death) in cancer cells by activating caspase enzymes and disrupting cell cycle progression.
Biochemical and Physiological Effects:
4-benzyl-N-[4-(methylthio)benzylidene]-1-piperazinamine has been found to have a significant impact on various biochemical and physiological processes in the body. It has been shown to modulate the expression of various genes involved in cancer cell growth and survival, as well as regulate the production of reactive oxygen species (ROS) and nitric oxide (NO) in cells. 4-benzyl-N-[4-(methylthio)benzylidene]-1-piperazinamine has also been found to inhibit the activity of various enzymes involved in inflammation and oxidative stress.
Advantages and Limitations for Lab Experiments
4-benzyl-N-[4-(methylthio)benzylidene]-1-piperazinamine has several advantages as a research tool, including its high potency and selectivity towards cancer cells, as well as its ability to modulate multiple cellular pathways simultaneously. However, its limitations include its relatively low solubility in water, which can affect its bioavailability and pharmacokinetics.
Future Directions
There are several future directions for research on 4-benzyl-N-[4-(methylthio)benzylidene]-1-piperazinamine, including the development of more efficient synthesis methods, the identification of its molecular targets and mechanism of action, and the optimization of its pharmacokinetic properties. Additionally, 4-benzyl-N-[4-(methylthio)benzylidene]-1-piperazinamine could be further explored for its potential applications in other fields, such as agriculture and environmental science.
Scientific Research Applications
4-benzyl-N-[4-(methylthio)benzylidene]-1-piperazinamine has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. It has been found to exhibit potent anti-cancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. 4-benzyl-N-[4-(methylthio)benzylidene]-1-piperazinamine has also been shown to possess anti-inflammatory, anti-oxidant, and anti-bacterial properties.
properties
IUPAC Name |
N-(4-benzylpiperazin-1-yl)-1-(4-methylsulfanylphenyl)methanimine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3S/c1-23-19-9-7-17(8-10-19)15-20-22-13-11-21(12-14-22)16-18-5-3-2-4-6-18/h2-10,15H,11-14,16H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRNWHIYQAKZDIM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C=NN2CCN(CC2)CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-benzyl-N-[4-(methylsulfanyl)benzylidene]piperazin-1-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.